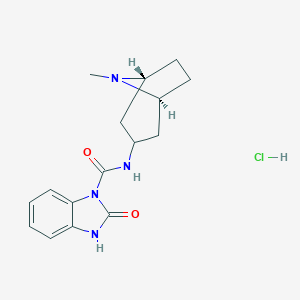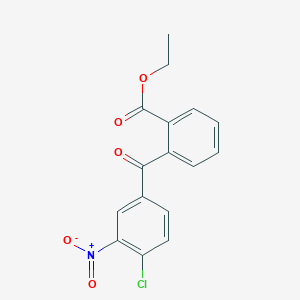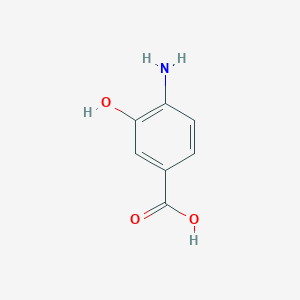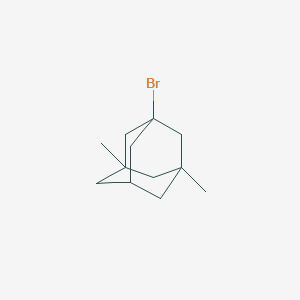![molecular formula C13H20BrNO2 B142422 8-(4-Bromobutyl)-8-azaspiro[4.5]decan-7,9-dion CAS No. 80827-62-9](/img/structure/B142422.png)
8-(4-Bromobutyl)-8-azaspiro[4.5]decan-7,9-dion
Übersicht
Beschreibung
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, also known as 4-Bromobutyl-8-azaspiro[4.5]decane-7,9-dione, is a monocyclic dione that belongs to the class of spiro compounds. It is a white crystalline solid that is insoluble in water and has a melting point of 100-105°C. 4-Bromobutyl-8-azaspiro[4.5]decane-7,9-dione is used in organic synthesis as a building block for the synthesis of heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Medizin: Antibakterielles und Antitumormittel
Diese Verbindung hat sich aufgrund ihrer biologischen Aktivitäten als vielversprechend im Bereich der Medizin erwiesen. Oxaspirocyclische Verbindungen, zu denen auch die 8-Azaspiro[4.5]decan-7,9-dion-Struktur gehört, wurden mit antibakteriellen und Antitumor Eigenschaften. Diese Aktivitäten machen sie wertvoll für die Entwicklung neuer Therapeutika, die zur Behandlung verschiedener Infektionen und Krebsarten eingesetzt werden könnten.
Katalyse: Synthese komplexer Moleküle
Spirocyclische Verbindungen sind bekannt für ihre asymmetrischen Eigenschaften aufgrund des chiralen Spirokohlenstoffs, der für die katalytische Aktivität entscheidend ist . Das Vorhandensein der Brombutylgruppe könnte die Selektivität und Aktivität dieser Verbindungen in katalytischen Prozessen potenziell verbessern, wodurch sie für die Synthese komplexer organischer Moleküle nützlich werden.
18F-Radiomarkierung: Diagnostische Bildgebung
Das spirocyclische Grundgerüst dieser Verbindung, insbesondere wenn es mit geeigneten Gruppen funktionalisiert ist, könnte in der 18F-Radiomarkierung eingesetzt werden . Diese Anwendung ist im Bereich der diagnostischen Bildgebung von Bedeutung, wo sie bei der Entwicklung neuer Radiotracer für Positronen-Emissions-Tomographie (PET)-Scans helfen könnte, die bei der Erkennung und Diagnose von Krankheiten helfen.
Optisches Material: Fluoreszenz und Emission
Die Forschung hat gezeigt, dass oxaspirocyclische Verbindungen interessante optische Eigenschaften aufweisen, darunter Fluoreszenz . Diese Eigenschaften können bei der Entwicklung neuer Materialien für optische Anwendungen genutzt werden, wie z. B. organische Leuchtdioden (OLEDs) und andere photonische Bauelemente.
Antiproliferative Aktivität: Krebsforschung
Die antiproliferative Aktivität spirocyclischer Verbindungen macht sie zu Kandidaten für die Krebsforschung . Ihre Fähigkeit, das Wachstum von Krebszellen zu hemmen, kann weiter untersucht werden, um neue Krebsmedikamente zu entwickeln, die potenziell weniger Nebenwirkungen und eine bessere Wirksamkeit als die derzeitigen Behandlungen haben könnten.
Supramolekulare Chemie: Molekulare Wechselwirkungen
Spirocyclische Verbindungen wie 8-(4-Bromobutyl)-8-azaspiro[4.5]decan-7,9-dion können verschiedene intra- und intermolekulare Wasserstoffbrückenbindungen und π-π-Stapelwechselwirkungen bilden . Diese Eigenschaften sind in der supramolekularen Chemie wertvoll, wo sie verwendet werden können, um komplexe Strukturen mit bestimmten Funktionen zu erzeugen, wie z. B. molekulare Sensoren oder selbstorganisierende Materialien.
Wirkmechanismus
Target of Action
The primary target of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is the Prolyl Hydroxylase Domain (PHD) . PHDs are enzymes that play a crucial role in the response to hypoxia, or low oxygen levels, in cells and tissues . They are involved in the regulation of Hypoxia Inducible Factor (HIF), which controls many genes involved in survival under hypoxic conditions .
Mode of Action
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione acts as an inhibitor of PHDs . It binds to the active site of these enzymes, competing with their natural substrate, 2-oxoglutarate . This prevents the hydroxylation of HIF, a modification that normally targets it for degradation. As a result, HIF levels increase in the cell .
Biochemical Pathways
The inhibition of PHDs leads to the stabilization of HIF, which can then translocate to the nucleus and bind to Hypoxia Response Elements (HREs) in the DNA . This triggers the transcription of numerous genes involved in adaptation to hypoxia. These include genes involved in angiogenesis, erythropoiesis, and metabolism .
Result of Action
The result of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione action is the upregulation of a host of genes that help the body adapt to hypoxic conditions . This includes the production of erythropoietin, which stimulates the production of red blood cells, and vascular endothelial growth factor, which promotes the formation of new blood vessels .
Biochemische Analyse
Biochemical Properties
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. The interaction between 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and context of the interaction . Additionally, 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione has been found to bind to certain receptor proteins, modulating their signaling pathways and downstream effects .
Cellular Effects
The effects of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox balance and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione binds to the active site of certain enzymes, leading to competitive inhibition and subsequent alteration of enzymatic activity . Additionally, this compound can activate transcription factors, resulting in upregulation or downregulation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione remains stable under controlled conditions for extended periods, allowing for consistent experimental outcomes . Prolonged exposure to environmental factors such as light and temperature fluctuations can lead to degradation and reduced efficacy . Long-term studies have also indicated that this compound can induce adaptive cellular responses, potentially leading to altered cellular function over time.
Dosage Effects in Animal Models
The effects of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhanced metabolic activity and improved cellular resilience . At higher doses, 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage range elicits optimal therapeutic outcomes without significant toxicity .
Metabolic Pathways
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation through phase I and phase II metabolic reactions, primarily mediated by cytochrome P450 enzymes . The metabolites of 8-(4-Bromobutyl)-8-azaspiro
Eigenschaften
IUPAC Name |
8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCVFKSWYYHXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458868 | |
| Record name | 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80827-62-9 | |
| Record name | 8-(4-Bromobutyl)-8-azaspiro(4.5)decane-7,9-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080827629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EN6PP2W1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



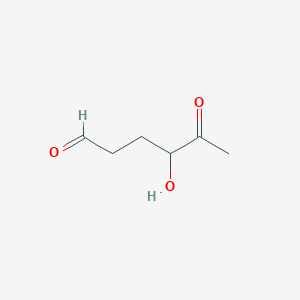

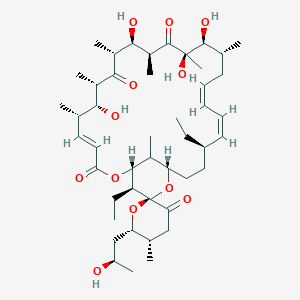
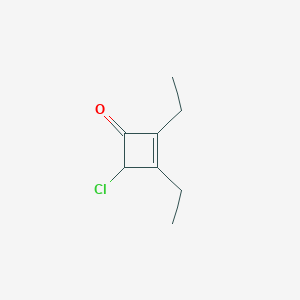

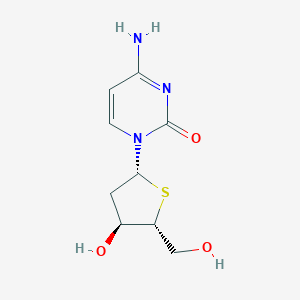
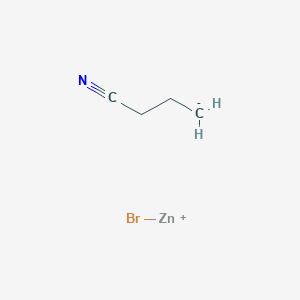
![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)

